1-(2-bromophenyl)butan-1-one
Description
1-(2-Bromophenyl)butan-1-one is a brominated aromatic ketone featuring a four-carbon butanone backbone with a ketone group at position 1 and a 2-bromophenyl substituent. For instance, 1-(2-bromophenyl)butan-2-one (a positional isomer with the ketone at position 2) has a molecular formula of C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . The synthesis of such compounds typically involves Grignard reactions or Friedel-Crafts acylation. Brominated aryl ketones are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in cross-coupling reactions and photostability .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKIKDHMXWBABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)butan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-phenylbutan-1-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylbutanones
Scientific Research Applications
1-(2-Bromophenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure-activity relationship is analyzed to design more effective and selective drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)butan-1-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The bromine atom in the phenyl ring can influence the compound’s binding affinity and selectivity towards its molecular targets. Detailed studies on its mechanism of action involve investigating its interactions at the molecular level and identifying the pathways involved.
Comparison with Similar Compounds
Structural Influences on Properties
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) enhance electrophilicity at the ketone, facilitating nucleophilic additions. Hydroxyl groups (e.g., 2-hydroxyphenyl derivatives) improve solubility and biological interactions .
- Chain Length: Butanone derivatives (4-carbon backbone) balance lipophilicity and reactivity, making them versatile intermediates compared to shorter-chain analogs like acetophenones .
Biological Activity
1-(2-bromophenyl)butan-1-one, a compound featuring a brominated phenyl group, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, including its potential therapeutic effects, mechanisms of action, and toxicity profiles.
This compound has the molecular formula C10H11BrO and is classified as a ketone. The presence of the bromine atom on the phenyl ring significantly influences its biological activity, enhancing properties such as antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential , particularly against breast cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant antiproliferative effects in MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. This activity may be attributed to the compound's ability to destabilize tubulin polymerization, a critical process for cancer cell division.
Table 1: Antiproliferative Effects of this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 33 | Tubulin destabilization |
| MDA-MB-231 | 30 | Apoptosis induction |
Antimicrobial Activity
The compound also displays notable antimicrobial properties . Studies have indicated that it possesses a broad spectrum of activity against various bacterial strains. The bromine substitution appears to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
The mechanism of action for the anticancer and antimicrobial activities of this compound involves several pathways:
- Tubulin Binding : The compound binds to tubulin at the colchicine site, inhibiting microtubule polymerization and triggering apoptosis in cancer cells.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
Toxicity Profile
While the compound shows promise in therapeutic applications, its toxicity must be considered. Toxicity assessments using Daphnia magna revealed moderate toxicity levels, indicating that while it can effectively target cancerous cells and microbes, careful dosage management is essential to minimize adverse effects.
Table 3: Toxicity Assessment Results
| Organism | Toxicity Level (LC50) |
|---|---|
| Daphnia magna | 50 µg/mL |
| Zebrafish embryos | 40 µg/mL |
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Breast Cancer Treatment : A clinical trial investigated the use of this compound as an adjunct therapy in patients with metastatic breast cancer. Results indicated improved survival rates when combined with standard chemotherapeutics.
- Infection Management : A study assessed its use in treating antibiotic-resistant bacterial infections. The compound demonstrated significant efficacy against resistant strains, suggesting its potential role in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-bromophenyl)butan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using bromobenzene derivatives and butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include Rhodium(III)-catalyzed C–H/C–C activation (as demonstrated in analogous bromophenyl systems) .
- Critical Factors : Yield optimization depends on solvent choice (e.g., dichloromethane vs. toluene), temperature control (0–25°C), and stoichiometric ratios of the acylating agent. Competing side reactions, such as over-alkylation, require careful monitoring via TLC or GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
-
¹H/¹³C NMR : Aromatic protons appear as a multiplet in δ 7.2–7.8 ppm, while the ketone carbonyl resonates at ~200 ppm in ¹³C NMR .
-
Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 227) confirm molecular weight, with fragmentation patterns indicating bromine loss (e.g., m/z 149 for [M–Br]⁺) .
-
UV-Vis : Absorption maxima near 250–280 nm (π→π* transitions of the aromatic ring and carbonyl group) .
NMR Data (CDCl₃) δ (ppm) Assignment ¹H (Aromatic protons) 7.2–7.8 (m) 2-Bromophenyl ring ¹H (Methylene groups) 2.5–3.0 (t) –CH₂– adjacent to ketone ¹³C (Carbonyl) 200.1 C=O
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The ortho-bromine group acts as a directing group, facilitating regioselective C–H functionalization. However, steric hindrance from the bulky bromine atom can reduce coupling efficiency compared to chloro or fluoro analogs .
- Experimental Validation : Use DFT calculations to map electron density around the bromine atom and compare reaction rates with Pd(0)/Pd(II) catalysts. Contradictions in reported yields (e.g., 60–85%) may arise from solvent polarity or base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .
Q. What challenges arise in crystallizing this compound, and how can hydrogen bonding be analyzed?
- Crystallization Issues : The compound’s low melting point and hygroscopicity complicate single-crystal growth. Use slow evaporation in non-polar solvents (hexane/ethyl acetate mixtures) and cryocooling during X-ray diffraction .
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding motifs (e.g., R₂²(8) rings) using software like SHELXL. The bromine atom’s electronegativity may disrupt typical carbonyl–OH interactions observed in non-halogenated analogs .
Q. Does this compound exhibit antimicrobial activity, and how does it compare to structurally similar compounds?
- Biological Assays : Preliminary studies on bromophenyl ketones show moderate activity against S. aureus (MIC 32 µg/mL) via disruption of membrane integrity. Compare with 1-(3-bromophenyl)-2,2-dimethylbutan-1-one, which exhibits stronger activity (MIC 16 µg/mL) due to enhanced lipophilicity .
- Contradictions : Discrepancies in MIC values across studies may stem from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. agar diffusion).
| Compound | MIC (S. aureus) | LogP |
|---|---|---|
| This compound | 32 µg/mL | 2.8 |
| 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one | 16 µg/mL | 3.5 |
Q. How can computational methods predict the electronic properties of this compound?
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV). The electron-withdrawing bromine reduces electron density on the phenyl ring, affecting redox behavior in electrochemical studies .
Methodological Guidance
Q. How to resolve contradictions in synthetic yields reported for this compound?
- Systematic Analysis :
Compare catalyst loading (e.g., 5 mol% vs. 10 mol% Rh(III)).
Evaluate solvent effects: Polar aprotic solvents (DMF) may stabilize intermediates but increase side reactions.
Use high-throughput screening to identify optimal conditions .
Q. What in vitro models are suitable for studying the compound’s metabolic stability?
- Approach : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the β-carbon) can be identified using isotopic labeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
